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Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that
combine the specificity of a monoclonal antibody (mADb) with the cytotoxic potency of a small
molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC,
as it directly impacts both its efficacy and safety. An insufficient drug load may render the
therapeutic ineffective, while an excessive drug load can lead to toxicity and altered
pharmacokinetic properties.[1][2] Therefore, accurate and precise determination of the drug
load distribution is paramount during ADC development and manufacturing.

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful
analytical technique for the comprehensive characterization of ADCs.[3] It provides not only the
average DAR but also detailed information on the distribution of different drug-loaded species.
This application note provides a detailed protocol for the analysis of ADC drug load distribution
using LC-MS, intended for researchers, scientists, and drug development professionals.

Principle

The principle of LC-MS for ADC analysis involves the separation of the heterogeneous ADC
species by liquid chromatography, followed by their detection and mass determination by mass
spectrometry. The resulting mass spectrum is then deconvoluted to determine the masses of
the different drug-loaded ADC species. By integrating the peak areas of these species, the
relative abundance of each can be calculated, providing the drug load distribution and the
average DAR.[4][5]
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Experimental Workflows

There are three main LC-MS workflows for analyzing ADC drug load distribution:

 Intact Mass Analysis: This "top-down" approach involves analyzing the intact ADC molecule.
It provides a rapid assessment of the overall drug load distribution and average DAR.

» Middle-Up Analysis: In this approach, the ADC is proteolytically digested or reduced to
generate smaller subunits (e.g., light chain and heavy chain). This reduces the complexity of
the mass spectrum and can provide more detailed information on the drug distribution on
each subunit.[6]

e Bottom-Up Analysis: This method involves digesting the ADC into peptides. It is primarily
used for identifying the specific conjugation sites of the drug molecules.[6][7]

This application note will focus on the intact and middle-up analysis workflows, which are most
commonly used for determining drug load distribution.
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Figure 1: Experimental workflows for ADC drug load analysis.

Protocols
Protocol 1: Intact Mass Analysis of ADC

This protocol describes the analysis of an intact ADC to determine its drug load distribution.

1. Sample Preparation
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For a lysine-linked ADC like Trastuzumab emtansine (T-DM1), sample preparation can be

relatively straightforward.

o Reconstitution: Reconstitute the lyophilized ADC sample in deionized water to a final

concentration of 1-5 mg/mL.[8]

» Deglycosylation (Optional but Recommended): Glycosylation can increase the heterogeneity
of the ADC, complicating the mass spectrum. Deglycosylation simplifies the spectrum and
improves the accuracy of the DAR measurement.

o To 100 ug of the ADC, add 1 pyL of PNGase F (50 units/uL).
o Incubate the mixture overnight at 37°C.[8]

 Dilution: Dilute the reconstituted or deglycosylated ADC with 0.1% formic acid in water to a
final concentration of 0.1-1 mg/mL for LC-MS analysis.[8]

2. LC-MS Analysis

Table 1: Typical LC-MS Parameters for Intact ADC Analysis
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Parameter Setting

LC System UHPLC system (e.g., Agilent 1290 Infinity 11)[9]

Reversed-Phase (e.g., Agilent PLRP-S, 2.1 x 50
Column mm, 5 um) or Size-Exclusion (e.g.,
Phenomenex BioZen 1.8 um SEC-2 MS)[2]

Column Temperature 60-80°C[8][9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

A typical gradient would be 20-80% B over 10-

Gradient _
15 minutes.
Flow Rate 0.3-0.5 mL/min[8][9]
Injection Volume 2-5 pL[8][9]
High-resolution mass spectrometer (e.g., Q-
MS System .
TOF, Orbitrap)[9][10]
lonization Mode Electrospray lonization (ESI), Positive lon Mode
Mass Range m/z 1000-4000
Capillary Voltage 3.5-4.5 kv

3. Data Processing and Analysis

o Deconvolution: The raw mass spectrum, which contains a series of multiply charged ions,
needs to be deconvoluted to obtain the zero-charge state masses of the different ADC
species.[4][5] This can be performed using software such as Agilent MassHunter BioConfirm
or SCIEX Biologics Explorer.[8][9]

e DAR Calculation: The average DAR is calculated from the deconvoluted spectrum using the
following equation:

Average DAR = Z(Peak Area of DARnN * n) / Z(Peak Area of DARN)
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Where 'n" is the number of drugs attached to the antibody.

Protocol 2: Middle-Up Analysis of ADC

This protocol describes the analysis of ADC subunits after reduction.

1. Sample Preparation

o Reconstitution and Deglycosylation: Follow the same procedure as in Protocol 1.
e Reduction:

o To the deglycosylated ADC sample, add Dithiothreitol (DTT) to a final concentration of 10-
35 mM.[9]

o Incubate at 37-50°C for 10-30 minutes to reduce the interchain disulfide bonds.[9]
2. LC-MS Analysis

The LC-MS parameters are generally similar to those for intact analysis, with some
adjustments to the gradient to optimize the separation of the light and heavy chains.

Table 2: Typical LC-MS Parameters for Middle-Up ADC Analysis
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Parameter Setting
LC System UHPLC system

Reversed-Phase (e.g., Agilent PLRP-S, 2.1 x 50
Column

mm, 5 pm)

Column Temperature

80°C[9]

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

Optimized for subunit separation (e.g., 25-50%

Gradient _

B over 10 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 pL

MS System

High-resolution mass spectrometer (Q-TOF,
Orbitrap)

lonization Mode

ESI, Positive lon Mode

Mass Range

m/z 500-2000

3. Data Processing and Analysis

e Deconvolution: Deconvolute the mass spectra corresponding to the light chain and heavy

chain peaks separately.

e DAR Calculation: Calculate the drug load on the light and heavy chains. The total average

DAR is the sum of the average DARs of the light and heavy chains.

Data Presentation

The quantitative results of the drug load distribution should be summarized in a clear and

concise table.

Table 3: Example Drug Load Distribution for T-DM1 (Intact Analysis)
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DAR Species Relative Abundance (%)
DARO 5.2
DAR1 12.8
DAR2 23.5
DAR3 28.1
DAR4 18.9
DARS 8.3
DARG6 25
DAR7 0.7
DARS8 <0.1
Average DAR 35

Note: The values presented are for illustrative purposes and may vary between different
batches and analytical methods. The average DAR for T-DM1 is typically around 3.5.[11][12]

Logical Relationship Diagram
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Figure 2: Logical relationship of the ADC analysis process.

Conclusion
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LC-MS is a powerful and indispensable tool for the detailed characterization of ADC drug load
distribution.[3] By following the protocols outlined in this application note, researchers can
obtain accurate and reliable data on this critical quality attribute, which is essential for the
successful development and manufacturing of safe and effective ADC therapeutics. The choice
between intact and middle-up analysis will depend on the specific information required and the
nature of the ADC being analyzed.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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